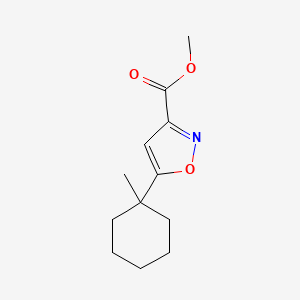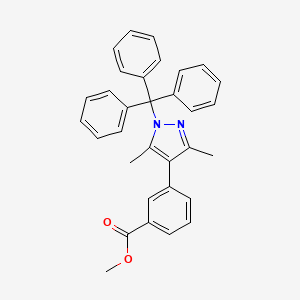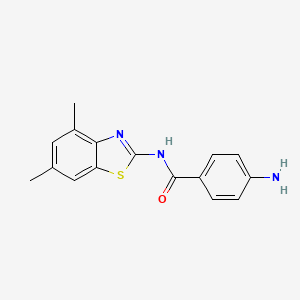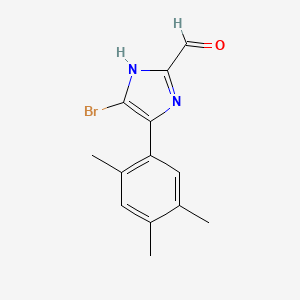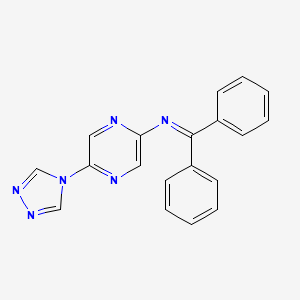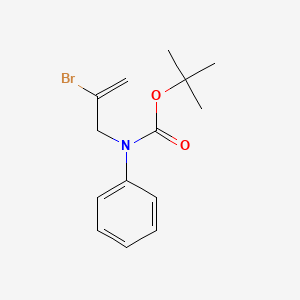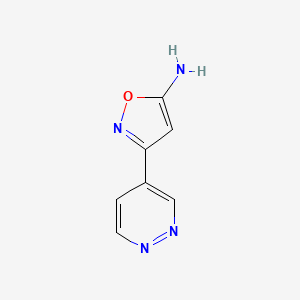
5-Amino-3-(4-pyridazinyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(4-pyridazinyl)isoxazole is a heterocyclic compound that features both an isoxazole ring and a pyridazine ring Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom, while pyridazines are six-membered rings with two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-pyridazinyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of microwave-assisted reactions and eco-friendly solvents to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(4-pyridazinyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while substitution can introduce alkyl or aryl groups into the molecule .
Applications De Recherche Scientifique
5-Amino-3-(4-pyridazinyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and biological pathways.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(4-pyridazinyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-methylisoxazole: This compound is similar in structure but lacks the pyridazine ring.
3-(4-Pyridazinyl)isoxazole: This compound lacks the amino group but retains the pyridazine and isoxazole rings.
Uniqueness
5-Amino-3-(4-pyridazinyl)isoxazole is unique due to the presence of both the amino group and the pyridazine ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in medicinal chemistry and drug discovery .
Propriétés
Formule moléculaire |
C7H6N4O |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
3-pyridazin-4-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H6N4O/c8-7-3-6(11-12-7)5-1-2-9-10-4-5/h1-4H,8H2 |
Clé InChI |
FBLQRYBLXKCOSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=NC=C1C2=NOC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


